molecular formula C6H3Cl2F3N2 B567496 4-Chloro-2-(chloromethyl)-6-(trifluoromethyl)pyrimidine CAS No. 1211539-88-6

4-Chloro-2-(chloromethyl)-6-(trifluoromethyl)pyrimidine

Cat. No.: B567496
CAS No.: 1211539-88-6
M. Wt: 230.999
InChI Key: YCPDXWNOHPCYHM-UHFFFAOYSA-N
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Description

4-Chloro-2-(chloromethyl)-6-(trifluoromethyl)pyrimidine is a pyrimidine derivative . It’s a key structural motif in active agrochemical and pharmaceutical ingredients . The major use of its derivatives is in the protection of crops from pests .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a density of 1.5±0.1 g/cm3, boiling point of 115.4±40.0 °C at 760 mmHg, vapour pressure of 22.7±0.2 mmHg at 25°C, and a refractive index of 1.445 .

Scientific Research Applications

Metal-Bearing and Trifluoromethyl-Substituted Pyrimidines

A study by Schlosser, Lefebvre, and Ondi (2006) demonstrated the generation and functionalization of 5-pyrimidyllithium species using electron-withdrawing substituents like trifluoromethyl and chlorine. This process yields 5-carboxylic acids from various substituted pyrimidines, including 4-chloro-2-(chloromethyl)-6-(trifluoromethyl)pyrimidine, upon halogen/metal permutation followed by carboxylation. This highlights its utility in synthesizing carboxylic acids with satisfactory to excellent yields, showcasing the compound's role in the synthesis of biologically active molecules (Schlosser, Lefebvre, & Ondi, 2006).

Synthesis of Trifluoromethylated Analogues

V. Sukach and colleagues (2015) explored the synthesis of trifluoromethylated analogues of 4,5‐dihydroorotic acid, employing 4-(trifluoromethyl)pyrimidin-2(1H)-ones. This study underlines the compound's application in creating new trifluoromethylated analogues and their esters, which may have pharmaceutical relevance, showcasing the importance of such substituted pyrimidines in medicinal chemistry (Sukach et al., 2015).

Non-Covalent Interactions in Thioureas Synthesis

Zhang and colleagues (2018) highlighted the synthesis and characterization of 1-(4-chloromethylbenzoyl)-3-(4, 6-di-substituted pyrimidine-2-yl)thioureas, showcasing the role of non-covalent interactions in the synthesis process. This study provides insights into the compound's utility in creating substances with potential pharmacological properties, demonstrating the chemical's versatility in organic synthesis and the development of new therapeutic agents (Zhang et al., 2018).

Dimerization of Ureidopyrimidones

Research by Beijer, Sijbesma, and colleagues (1998) on the strong dimerization of ureidopyrimidones via quadruple hydrogen bonding presents another facet of pyrimidine derivatives' utility. Their work illustrates the compound's potential in supramolecular chemistry, especially in designing novel molecular structures and materials through hydrogen bonding (Beijer, Sijbesma, et al., 1998).

Safety and Hazards

The safety data sheet for 4-Chloro-2-(chloromethyl)-6-(trifluoromethyl)pyrimidine indicates that it is classified as Acute Tox. 3 Oral - Eye Irrit. 2. The precautionary statements include P261 - P305+P351+P338 .

Properties

IUPAC Name

4-chloro-2-(chloromethyl)-6-(trifluoromethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2F3N2/c7-2-5-12-3(6(9,10)11)1-4(8)13-5/h1H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCPDXWNOHPCYHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(N=C1Cl)CCl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30721357
Record name 4-Chloro-2-(chloromethyl)-6-(trifluoromethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30721357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211539-88-6
Record name 4-Chloro-2-(chloromethyl)-6-(trifluoromethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30721357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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